7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a thieno[2,3-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, followed by functional group modifications to introduce the carboxymethyl and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural characteristics may contribute to the design of advanced materials for applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of 7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s effects may be mediated through various pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid: Lacks the carboxymethyl group, which may affect its reactivity and biological activity.
7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine: Lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.
4-Oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid: Lacks both the carboxymethyl and methyl groups, resulting in different chemical and biological properties.
Uniqueness
The presence of both carboxymethyl and carboxylic acid groups in 7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid makes it unique among similar compounds. These functional groups contribute to its distinct reactivity, solubility, and potential biological activities, setting it apart from other related compounds.
Properties
CAS No. |
67637-72-3 |
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Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
7-(carboxymethyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-5-2-6-9(15)7(11(16)17)3-12(4-8(13)14)10(6)18-5/h2-3H,4H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
KJORYYDCJUXEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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